2-Pentanone, 5,5-diethoxy- is an organic compound characterized by the molecular formula and a molecular weight of 174.24 g/mol. It features a ketone functional group and two ethoxy groups, which significantly influence its chemical reactivity and applications in various fields. The compound is also known by its IUPAC name, 5,5-diethoxypentan-2-one.
The compound can be synthesized through various methods, primarily involving the reaction of levulinic acid with ethanol in the presence of an acid catalyst. This synthesis route is advantageous due to the availability of levulinic acid and ethanol as starting materials.
2-Pentanone, 5,5-diethoxy- is classified as a ketone due to the presence of the carbonyl group (). It also falls under the category of ether compounds because of its ethoxy substituents. This classification allows it to participate in a range of chemical reactions typical for both ketones and ethers.
The synthesis of 2-Pentanone, 5,5-diethoxy- can be accomplished using several techniques:
The synthesis often involves multiple steps including purification and distillation to isolate the desired product from by-products and unreacted materials. The choice of catalyst and reaction conditions can significantly affect both yield and purity.
InChI=1S/C9H18O3/c1-4-11-9(12-5-2)7-6-8(3)10/h9H,4-7H2,1-3H3
BRQZMIVIOUPIFN-UHFFFAOYSA-N
.These identifiers facilitate the identification and retrieval of chemical information from databases.
2-Pentanone, 5,5-diethoxy- is involved in several key chemical reactions:
The specific conditions for these reactions (e.g., temperature, solvent choice, catalysts) greatly influence product distribution and yield. Common reagents include oxidizing agents such as potassium permanganate for oxidation processes.
The mechanism of action for 2-Pentanone, 5,5-diethoxy- involves several pathways:
These interactions are crucial for understanding how this compound may affect biological systems or participate in synthetic pathways.
These properties make it suitable for various applications in organic synthesis and industrial processes.
2-Pentanone, 5,5-diethoxy- has several significant applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: